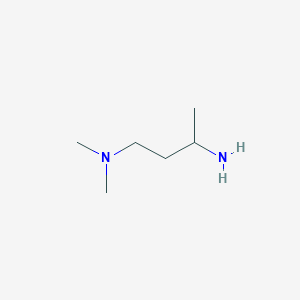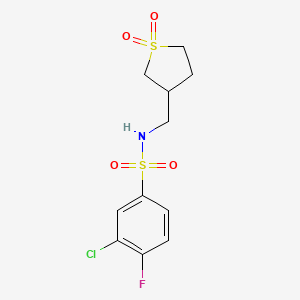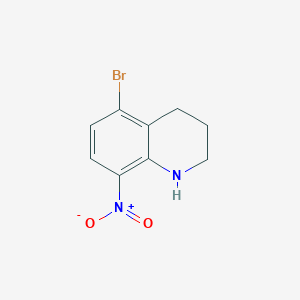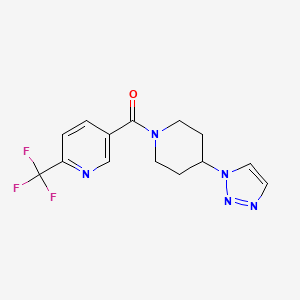
(6-(Trifluormethyl)pyridin-3-yl)(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H14F3N5O and its molecular weight is 325.295. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die ein 1,2,3-Triazolringsystem enthalten, zeigen eine Vielzahl biologischer Aktivitäten, darunter antimikrobielle Eigenschaften . Dies deutet darauf hin, dass unsere Zielverbindung möglicherweise bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Antimalaria-Aktivität
Das 1,2,3-Triazolringsystem zeigt auch antimalarische Aktivität . Daher könnte diese Verbindung auf ihre potenzielle Verwendung bei der Entwicklung von Antimalariamitteln untersucht werden.
Antivirale Aktivität
1,2,3-Triazolverbindungen wurden als antiviral wirksam befunden . Dies zeigt eine potenzielle Anwendung unserer Verbindung bei der Entwicklung neuer antiviraler Medikamente.
Antikrebsaktivität
Die Verbindung könnte möglicherweise in der Krebsforschung eingesetzt werden. Beispielsweise wurden 1,2,3-Triazolverbindungen als Inhibitoren des Hitzeschockproteins 90 (HSP90) verwendet, die vielversprechende Antikrebs-Medikamentziele sind .
Neurodegenerative Erkrankungen
Die Verbindung könnte bei der Entwicklung therapeutischer Optionen zur Bekämpfung der Neurodegeneration eingesetzt werden. So wurden beispielsweise 1,2,3-Triazolverbindungen bei der Entwicklung von Medikamenten eingesetzt, die auf Acetylcholinesterase abzielen, ein primäres Ziel für die Entwicklung neuer therapeutischer Optionen zur Bekämpfung der Neurodegeneration .
Arzneimittelforschung
1,2,3-Triazole haben breite Anwendung in der Arzneimittelforschung gefunden . Daher könnte unsere Verbindung möglicherweise bei der Entwicklung neuer Medikamente für verschiedene Krankheiten eingesetzt werden.
Organische Synthese
1,2,3-Triazole werden auch in der organischen Synthese verwendet . Dies deutet darauf hin, dass unsere Verbindung als Baustein bei der Synthese komplexer organischer Moleküle eingesetzt werden könnte.
Materialchemie
1,2,3-Triazole haben Anwendungen in der Materialchemie . Dies zeigt eine potenzielle Verwendung unserer Verbindung bei der Entwicklung neuer Materialien.
Wirkmechanismus
Target of Action
Similar compounds with a 1,2,3-triazole core have been reported to exhibit cytotoxic activity against various cancer cell lines . These compounds are known to interact with cellular targets such as tubulin , leading to apoptosis and inhibition of cell proliferation .
Mode of Action
Based on the studies of similar compounds, it can be inferred that the compound may interact with its cellular targets, leading to changes in cellular functions . For instance, some 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and induction of apoptosis .
Biochemical Pathways
The compound likely affects the pathways related to cell proliferation and survival. By interacting with its cellular targets, it may disrupt the normal functioning of these pathways, leading to cell death . The exact biochemical pathways affected by this compound would require further investigation.
Pharmacokinetics
Similar compounds have been reported to possess drug-like properties , suggesting that they may have favorable pharmacokinetic profiles.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through its interaction with cellular targets and disruption of normal cellular functions .
Eigenschaften
IUPAC Name |
[4-(triazol-1-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)12-2-1-10(9-18-12)13(23)21-6-3-11(4-7-21)22-8-5-19-20-22/h1-2,5,8-9,11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIDPDOOZAQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B2454338.png)


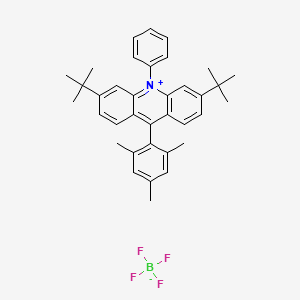

![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate](/img/structure/B2454346.png)
![2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2454347.png)
![3-tert-butyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2454349.png)
![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea](/img/structure/B2454350.png)
![5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2454351.png)
![1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2454352.png)
